Fmoc-D-2-methyl-4-fluorophe
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Overview
Description
Fmoc-D-2-methyl-4-fluorophe, also known as Fmoc-D-2-methyl-4-fluorophenylalanine, is a derivative of phenylalanine. It is commonly used in peptide synthesis as a protecting group for the amine group of amino acids. The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, making it a popular choice in solid-phase peptide synthesis (SPPS) due to its ease of removal under mild conditions .
Mechanism of Action
Target of Action
Fmoc-D-2-methyl-4-fluorophenylalanine is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological processes. It is primarily involved in the synthesis of proteins and other bioactive molecules.
Mode of Action
The Fmoc group (Fluorenylmethyloxycarbonyl) is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .
Action Environment
The action, efficacy, and stability of Fmoc-D-2-methyl-4-fluorophenylalanine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules or ions that can interact with the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-2-methyl-4-fluorophenylalanine typically involves the protection of the amine group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of Fmoc-D-2-methyl-4-fluorophenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-2-methyl-4-fluorophenylalanine undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be introduced or removed through nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Common Reagents and Conditions
Fmoc Protection: Fmoc-Cl or Fmoc-OSu in the presence of a base such as sodium bicarbonate.
Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF) or a mixture of piperazine, DBU, and formic acid in DMF.
Major Products Formed
The major products formed from these reactions include the protected or deprotected amino acid derivatives, depending on the reaction conditions used .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-D-2-methyl-4-fluorophenylalanine is used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine
In medicine, Fmoc-D-2-methyl-4-fluorophenylalanine is used in the design and synthesis of peptide-based pharmaceuticals. It is also used in the development of diagnostic tools and imaging agents .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also used in the development of biosensors and other analytical tools .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-4-fluorophenylalanine: Similar to Fmoc-D-2-methyl-4-fluorophenylalanine but lacks the methyl group at the 2-position.
Fmoc-α-methyl-D-2-fluorophenylalanine: Another derivative with a similar structure but different substitution pattern.
Uniqueness
Fmoc-D-2-methyl-4-fluorophenylalanine is unique due to the presence of both the methyl and fluorine groups, which can influence its reactivity and interactions in peptide synthesis. The combination of these substituents can provide distinct steric and electronic effects, making it a valuable tool in the design of peptides with specific properties .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-2-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c1-15-12-17(26)11-10-16(15)13-23(24(28)29)27-25(30)31-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22-23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJRUMUJHWYHLC-HSZRJFAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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